REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH2:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](O)=[O:24])=[CH:18][CH:17]=1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1>ClCCl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:23](=[O:24])[CH2:22][C:19]2[CH:20]=[CH:21][C:16]([Cl:15])=[CH:17][CH:18]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N
|
Name
|
|
Quantity
|
0.34 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
|
diluted with dichloromethane
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Type
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EXTRACTION
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Details
|
extracted with saturated aqueous sodium bicarbonate solution
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Type
|
EXTRACTION
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Details
|
The aqueous layer was back extracted twice with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crude product was purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NC(CC1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |